4-Bromopicolinimidamide
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Overview
Description
4-Bromopicolinimidamide is a chemical compound with the molecular formula C6H6BrN3 It is a derivative of picolinamide, where a bromine atom is substituted at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopicolinimidamide typically involves the reaction of 4-bromopyridine-2-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of sodium methoxide in methanol as a solvent, where the reaction is carried out under an atmosphere of nitrogen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while cyclization reactions can produce imidazole derivatives .
Scientific Research Applications
4-Bromopicolinimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-Bromopicolinimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 4-Bromopyridine-2-carboximidamide
- 4-Bromoaniline
- 4-Bromopyridine
Comparison: 4-Bromopicolinimidamide is unique due to its specific substitution pattern and the presence of both bromine and imidamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-bromopyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYCPLDIVWPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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